Cas no 1310089-50-9 (6-Bromo-4-methoxy-3-pyridinamine)

6-Bromo-4-methoxy-3-pyridinamine is a heterocyclic organic compound featuring a pyridine core substituted with a bromo group at the 6-position, a methoxy group at the 4-position, and an amino group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients and fine chemicals. The bromo and amino groups offer reactive sites for further functionalization, enabling diverse derivatization pathways. Its methoxy substituent enhances stability and influences electronic properties, making it useful in cross-coupling reactions and as a building block for complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity.
6-Bromo-4-methoxy-3-pyridinamine structure
1310089-50-9 structure
Product Name:6-Bromo-4-methoxy-3-pyridinamine
CAS No:1310089-50-9
MF:C6H7BrN2O
MW:203.037
CID:4670870
PubChem ID:82658738
Update Time:2025-05-20

6-Bromo-4-methoxy-3-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-methoxypyridin-3-amine0
    • 6-bromo-4-methoxypyridin-3-amine
    • 1310089-50-9
    • 6-Bromo-4-methoxy-3-pyridinamine
    • DB-169787
    • Inchi: InChI=1S/C6H7BrN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3
    • InChI Key: ZLBKWISCVPVHQI-UHFFFAOYSA-N
    • SMILES: COC1=CC(=NC=C1N)Br

Computed Properties

  • Exact Mass: 201.974
  • Monoisotopic Mass: 201.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1A^2
  • XLogP3: 1.2

6-Bromo-4-methoxy-3-pyridinamine Pricemore >>

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Additional information on 6-Bromo-4-methoxy-3-pyridinamine

Comprehensive Overview of 6-Bromo-4-methoxy-3-pyridinamine (CAS No. 1310089-50-9)

6-Bromo-4-methoxy-3-pyridinamine (CAS No. 1310089-50-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative is characterized by its unique molecular structure, featuring a methoxy group at the 4-position and an amine group at the 3-position of the pyridine ring. Its CAS number 1310089-50-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases.

The compound's 6-bromo substitution enhances its reactivity, making it a valuable intermediate in the synthesis of complex molecules. Recent studies highlight its potential in developing kinase inhibitors and antiviral agents, aligning with the growing demand for targeted therapies in precision medicine. Researchers are particularly interested in its role in structure-activity relationship (SAR) studies, where subtle modifications can yield compounds with optimized biological activity.

From a synthetic chemistry perspective, 6-Bromo-4-methoxy-3-pyridinamine offers versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems prevalent in many FDA-approved drugs. The compound's methoxy group also provides steric and electronic tuning capabilities, enabling chemists to fine-tune reaction outcomes.

In the context of green chemistry, there is increasing interest in sustainable synthesis routes for brominated pyridines. Innovations in catalytic bromination and solvent-free reactions are being explored to minimize environmental impact while maintaining high yields for compounds like CAS 1310089-50-9. This aligns with the pharmaceutical industry's push toward Process Intensification and green solvents.

Analytical characterization of 6-Bromo-4-methoxy-3-pyridinamine typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for reproducibility in drug discovery pipelines. The amine functionality at the 3-position also makes it amenable to derivatization via amidation or reductive amination.

Market trends indicate rising demand for pyridine-based building blocks, driven by their prevalence in small-molecule drugs and agrochemicals. As a research chemical, CAS 1310089-50-9 is often procured by contract research organizations (CROs) and academic labs focusing on medicinal chemistry optimization. Suppliers frequently list it under categories like pharmaceutical intermediates or fine chemicals.

Safety data sheets (SDS) for 6-Bromo-4-methoxy-3-pyridinamine emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under most jurisdictions, its bromine content warrants careful handling to avoid unnecessary exposure. Storage recommendations typically specify cool, dry conditions in amber glass containers to prevent degradation.

Future research directions may explore the compound's utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, areas gaining traction in oncology and neurodegenerative disease research. Its electron-rich pyridine core could also facilitate applications in materials science, particularly in designing organic semiconductors or ligands for catalysis.

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